molecular formula C22H22N2O3S B2975171 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941920-29-2

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2975171
CAS No.: 941920-29-2
M. Wt: 394.49
InChI Key: KSPRKTNQQVPUOP-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941920-29-2) is a synthetic small molecule with a molecular formula of C22H22N2O3S and a molecular weight of 394.49 g/mol . This chemical features a naphthalene core linked via a sulfonamide group to a phenyl ring substituted with both a methyl group and a 2-oxopiperidine moiety . This unique structure combines aromatic, hydrogen-bond acceptor, and hydrogen-bond donor features, making it a compound of significant interest in medicinal chemistry and drug discovery research. The structural motif of an aromatic sulfonamide linked to a phenyl ring bearing a 2-oxopiperidine group is recognized in pharmaceutical research, particularly in the development of protease inhibitors . Compounds sharing this pharmacophore have been investigated as potent and selective inhibitors of key enzymes in the coagulation cascade, such as Factor Xa . The presence of both the sulfonamide and the lactam group in its structure provides points of interaction with biological targets, positioning this compound as a valuable scaffold for the design and synthesis of novel enzyme inhibitors and for probing specific biochemical pathways. Supplied at a purity of 90% or higher, this product is intended for research applications exclusively . It is offered in various quantities to meet diverse laboratory needs. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRKTNQQVPUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common route starts with the sulfonation of naphthalene to form naphthalene-2-sulfonyl chloride. This intermediate is then reacted with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the target compound. Key reaction conditions include:

    Sulfonation: Using chlorosulfonic acid or sulfur trioxide in a suitable solvent.

    Amidation: Conducted in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s comparison focuses on structurally related sulfonamides and heterocyclic derivatives. Below is a detailed analysis:

Compound Name Key Structural Differences Physicochemical Properties Reported Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide 2-Oxopiperidin-1-yl, 3-methyl-phenyl, naphthalene LogP: ~3.2 (predicted); Moderate aqueous solubility Potential kinase inhibitor (theoretical)
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro substituent LogP: 2.8; Low solubility in water Polyimide monomer synthesis
1-Nitronaphthalene Nitro group on naphthalene LogP: 2.5; Highly hydrophobic Intermediate in dyes/explosives
Celecoxib (Pharmaceutical analogue) Pyrazole ring, sulfonamide LogP: 3.5; High membrane permeability COX-2 inhibition (anti-inflammatory)

Key Findings:

Bioactivity: Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis ), the target compound’s sulfonamide group and piperidinone moiety suggest pharmacological relevance, akin to kinase inhibitors (e.g., imatinib derivatives). The 2-oxopiperidin-1-yl group may enhance binding to enzymes with hydrophobic active sites, similar to piperidine-containing drugs like donepezil.

Solubility and Stability :

  • The naphthalene core increases hydrophobicity compared to simpler sulfonamides (e.g., acetazolamide). However, the 2-oxopiperidin-1-yl group introduces polar surface area, improving solubility relative to 1-nitronaphthalene .

Synthetic Complexity :

  • The compound’s synthesis likely requires multi-step functionalization, contrasting with simpler sulfonamides like sulfanilamide. The 3-methyl and 2-oxopiperidin-1-yl groups necessitate regioselective reactions, increasing synthetic challenge .

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S. The compound features a naphthalene core, a sulfonamide group, and a piperidinone moiety, which contribute to its biological activity. It appears as a white to off-white powder and is sparingly soluble in water, with strong ultraviolet absorption characteristics.

This compound has demonstrated potent inhibitory effects on carbonic anhydrase enzymes. This inhibition can significantly impact physiological processes such as respiration and ion transport. Additionally, the compound has been shown to interact with various molecular targets, modulating their activity and leading to diverse biological effects.

Antitumor Activity

The compound exhibits significant antitumor properties, making it a candidate for cancer therapy. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma). The mechanism involves inducing apoptosis through the modulation of apoptotic gene expression .

Antiviral Properties

This compound has also been studied for its antiviral potential. It has shown effectiveness against various viruses, including herpes simplex virus types 1 and 2, influenza viruses A and B, and human immunodeficiency virus type 1. The compound's ability to inhibit viral replication makes it a promising candidate for antiviral drug development.

Anti-inflammatory Effects

The compound possesses anti-inflammatory properties that may be beneficial in treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various experimental models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that the compound significantly reduced cell viability in A549 cells with an IC50 value lower than 200 µg/mL, indicating strong anticancer potential compared to standard treatments .
  • Antiviral Activity : Research indicated that the compound effectively inhibited the replication of herpes simplex virus type 1 in vitro, with significant reductions in viral titers observed at low concentrations.
  • Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to carbonic anhydrase active sites, suggesting a well-defined mechanism that underlies its biological activities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activities
This compoundC22H22N2O4SAntitumor, antiviral, anti-inflammatory
N-[4-methoxyphenyl]-3-nitrobenzenesulfonamideC18H19N3O6SNeurological applications
N-(4-methylphenyl)-3-nitrobenzenesulfonamideC18H20N2O4SPotential applications in cancer therapy

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